![molecular formula C36H30N4O6 B5512305 2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)

2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

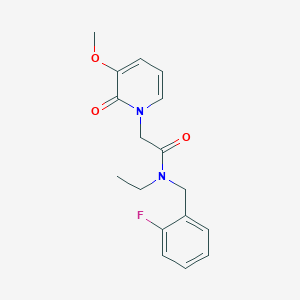

Research in the field of organic chemistry often explores novel heterocyclic compounds due to their potential applications in materials science, pharmaceuticals, and catalysis. Compounds similar to "2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone" are of interest due to their unique structural features and potential for exhibiting unique physical and chemical properties.

Synthesis Analysis

The synthesis of complex heterocyclic compounds typically involves multi-step reactions, starting from simpler heterocycles or aromatic compounds. Key steps may include cycloaddition reactions, nitration, alkylation, and the use of catalysts to form the desired heterocyclic frameworks. Techniques such as X-ray crystallography provide insight into the molecular structure, confirming the success of synthesis strategies (Ganapathy et al., 2015).

Applications De Recherche Scientifique

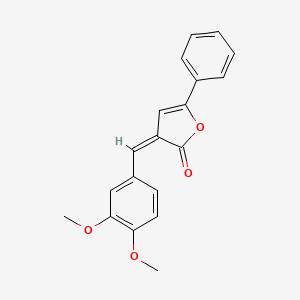

Thermally Stable Materials

Research by Maspero et al. (2013) on bi-pyrazolyl-based ligands, similar in structure to the compound you mentioned, highlights their potential in constructing higher-porosity materials. These materials can host nano-sized guests, suggesting applications in the development of new porous materials with unique properties, such as selective gas adsorption or catalysis support (Maspero et al., 2013).

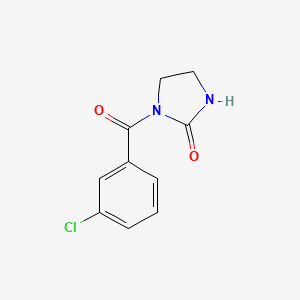

Catalysts in Organic Synthesis

A study published in "Science" by Wasselle (1939) discusses the use of acylethynylpyrroles for cyclodimerization into bis(acylmethylidene)dipyrrolo[1,2-a:1',2'-d]pyrazines. This research points to applications in organic synthesis, where such compounds serve as catalysts to promote specific reactions, leading to the formation of complex heterocyclic structures with potential pharmacological activities (Wasselle, 1939).

Polymeric Materials

Jeong et al. (1994) synthesized a new tetraphenylated heterocyclic diol, indicating the potential of similar compounds in the synthesis of polyarylates. These polymers exhibit high thermal stability and are readily soluble in various solvents, suggesting their utility in advanced materials science for applications requiring stable and durable polymeric materials (Jeong et al., 1994).

Electropolymerization and Electrochromic Materials

Research on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes indicates that compounds with pyrrole units can be polymerized to form materials with low oxidation potentials. These materials exhibit stability in their conducting form, suggesting applications in developing conducting polymers for electronic and electrochromic devices (Sotzing et al., 1996).

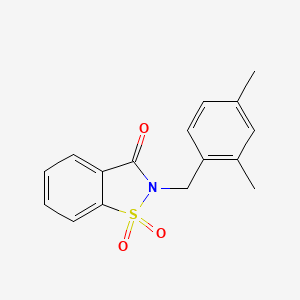

Antimicrobial Applications

Padmavathi et al. (2011) explored bis(heterocycles) derived from sulfonylethenes for antimicrobial activity. The lead compounds from this research were screened for antimicrobial properties, indicating the potential of similar structures in developing new antimicrobial agents (Padmavathi et al., 2011).

Propriétés

IUPAC Name |

4,11-bis(2-methoxyphenyl)-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N4O6/c1-45-25-19-11-9-17-23(25)37-33(41)27-29(21-13-5-3-6-14-21)40-32-28(30(22-15-7-4-8-16-22)39(40)31(27)35(37)43)34(42)38(36(32)44)24-18-10-12-20-26(24)46-2/h3-20,27-32H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYSBJYFUBWKHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CC=C6)C(=O)N(C5=O)C7=CC=CC=C7OC)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)

![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)

![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)

![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)

![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)

![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)

![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)

![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5512290.png)